molecular formula C13H14N4O2S B256867 6-(3,4-Dimethoxyphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(3,4-Dimethoxyphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B256867
M. Wt: 290.34 g/mol
InChI Key: DHUAXISXFOFBAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3,4-Dimethoxyphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as DMPT, is a chemical compound that has gained significant attention in scientific research. DMPT is a heterocyclic compound that contains a triazole ring and a thiadiazole ring, which makes it a potential candidate for various applications in biological and chemical sciences.

Mechanism of Action

The exact mechanism of action of 6-(3,4-Dimethoxyphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed that 6-(3,4-Dimethoxyphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole acts on the hypothalamus and pituitary gland to stimulate the release of growth hormone in animals. 6-(3,4-Dimethoxyphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been shown to modulate the expression of various genes involved in metabolic processes.
Biochemical and Physiological Effects
6-(3,4-Dimethoxyphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have various biochemical and physiological effects on animals. 6-(3,4-Dimethoxyphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to improve the growth performance of livestock by increasing feed intake and promoting protein synthesis. 6-(3,4-Dimethoxyphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been shown to improve the immune function of animals by increasing the production of cytokines and enhancing the activity of natural killer cells.

Advantages and Limitations for Lab Experiments

6-(3,4-Dimethoxyphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several advantages for use in laboratory experiments. 6-(3,4-Dimethoxyphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a stable compound that can be easily synthesized and stored. 6-(3,4-Dimethoxyphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is also relatively inexpensive compared to other compounds with similar properties. However, 6-(3,4-Dimethoxyphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 6-(3,4-Dimethoxyphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One potential application of 6-(3,4-Dimethoxyphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is in the field of cancer research, where it may be used as a biomarker for early detection and diagnosis of cancer. 6-(3,4-Dimethoxyphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole may also be studied further for its potential use as a catalyst in organic synthesis. Additionally, further research is needed to fully understand the mechanism of action of 6-(3,4-Dimethoxyphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and its potential applications in various fields of science.
Conclusion
In conclusion, 6-(3,4-Dimethoxyphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has gained significant attention in scientific research. 6-(3,4-Dimethoxyphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several potential applications in various fields of science, including agriculture, medicine, and chemistry. The synthesis of 6-(3,4-Dimethoxyphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a relatively simple and cost-effective process, which makes it a viable option for large-scale production. Further research is needed to fully understand the mechanism of action of 6-(3,4-Dimethoxyphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and its potential applications in various fields of science.

Synthesis Methods

The synthesis of 6-(3,4-Dimethoxyphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 3,4-dimethoxybenzaldehyde with ethyl hydrazinecarbodithioate, followed by cyclization with potassium hydroxide. The resulting product is then treated with methyl iodide to yield 6-(3,4-Dimethoxyphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. The synthesis of 6-(3,4-Dimethoxyphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a relatively simple and cost-effective process, which makes it a viable option for large-scale production.

Scientific Research Applications

6-(3,4-Dimethoxyphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in various fields of science. In the field of agriculture, 6-(3,4-Dimethoxyphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to improve the feed intake and growth performance of livestock. 6-(3,4-Dimethoxyphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been studied for its potential use as a biomarker for various diseases, including cancer and Alzheimer's disease. In addition, 6-(3,4-Dimethoxyphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been investigated for its potential use as a catalyst in organic synthesis.

properties

Product Name

6-(3,4-Dimethoxyphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C13H14N4O2S

Molecular Weight

290.34 g/mol

IUPAC Name

6-(3,4-dimethoxyphenyl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C13H14N4O2S/c1-4-11-14-15-13-17(11)16-12(20-13)8-5-6-9(18-2)10(7-8)19-3/h5-7H,4H2,1-3H3

InChI Key

DHUAXISXFOFBAZ-UHFFFAOYSA-N

SMILES

CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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